molecular formula C19H16N4O4S2 B3304755 N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921866-03-7

N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3304755
CAS No.: 921866-03-7
M. Wt: 428.5 g/mol
InChI Key: MMNSFRQQUQRJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide features a benzothiazole core substituted with an ethoxy group at position 6, linked via a carbamoylmethyl bridge to a thiazole ring. The thiazole is further functionalized with a furan-2-carboxamide moiety.

Properties

IUPAC Name

N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c1-2-26-12-5-6-13-15(9-12)29-19(21-13)22-16(24)8-11-10-28-18(20-11)23-17(25)14-4-3-7-27-14/h3-7,9-10H,2,8H2,1H3,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNSFRQQUQRJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form a Schiff base, which is then reacted with 1,3-thiazol-2-amine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The ethoxy group in the target compound may enhance solubility compared to nitro or trifluoromethyl substituents in analogs .
  • The carbamoylmethyl bridge resembles the acetamide linkers in and , which influence conformational flexibility and binding interactions .
Anticancer and Kinase Inhibition
  • Compound 6d () : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and anticancer activity against HepG2 cells (IC₅₀ = 2.34 µM) via apoptosis induction .
  • EP3 348 550A1 Derivatives () : Trifluoromethyl and methoxy groups enhance kinase selectivity, though specific IC₅₀ values are undisclosed in the patent .
Antibacterial Activity
  • Compound 4p () : Demonstrates broad-spectrum antibacterial activity, with MIC values ranging from 16–64 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus) and 32–128 µg/mL against Gram-negative strains (e.g., Escherichia coli) .
Pharmacokinetic Predictions
  • Analogs with piperazine or methoxy groups (e.g., and ) show improved solubility and bioavailability compared to lipophilic derivatives .

Physical and Spectral Properties

Compound Name & Source Melting Point (°C) Molecular Weight IR/NMR Key Peaks
Target Compound Not reported ~435.5 (calc.) Expected peaks: C=O (1680–1720 cm⁻¹), aromatic C-H (3100–3000 cm⁻¹)
6e () 192 555.5 IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 8.16 (d, Ar-H)
4p () 105 407.8 IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 10.85 (s, NH)
923226-70-4 () Not reported 371.4 ¹H NMR: δ 7.95 (d, Ar-H); ¹³C NMR: δ 167.50 (C=O)

Key Observations :

  • Higher molecular weight correlates with increased melting points in analogs (e.g., 6e vs. 923226-70-4) .
  • The furan carboxamide in the target compound may introduce π-π stacking interactions, as seen in .

Patent and Therapeutic Relevance

  • EP3 348 550A1 () : Claims trifluoromethylbenzothiazole-acetamides for undisclosed therapeutic uses, highlighting substituent-driven patentability .
  • and : Demonstrate the versatility of benzothiazole hybrids in targeting both proliferative (VEGFR-2) and infectious diseases .

Biological Activity

N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole and thiazole moiety linked through a carbamoyl group. The synthesis typically involves multi-step organic reactions, including the formation of Schiff bases and subsequent reactions with thiazole derivatives. A common synthetic route involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde , followed by treatment with 1,3-thiazol-2-amine under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis , which is crucial for developing new antitubercular agents .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundActivity (MIC)Reference
A60.25 µg/mL
A70.5 µg/mL
A81.0 µg/mL

Anticancer Activity

The compound's anticancer potential has also been explored. Benzothiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from benzothiazoles have shown activity against non-small cell lung cancer and colon cancer cell lines with IC50 values in the low micromolar range .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.93
HCT116 (Colon)5.89
MCF7 (Breast)6.00

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The compound's structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability and activity against targeted pathogens or cancer cells.

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular activity of various benzothiazole derivatives, compound A6 was identified as particularly potent against M. tuberculosis H37Rv , outperforming standard treatments like isoniazid and rifampicin. This suggests that the structural features of these compounds may enhance their ability to penetrate the bacterial cell wall and inhibit growth effectively .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of benzothiazole derivatives demonstrated that modifications in the side chains significantly influenced their cytotoxicity against different cancer cell lines. The study found that compounds with increased hydrophobicity showed better cellular uptake and efficacy against resistant cancer phenotypes .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Key steps include:

Amide bond formation : React 6-ethoxy-1,3-benzothiazol-2-amine with a carboxylic acid derivative (e.g., furan-2-carboxylic acid) using DCC/DMAP to form the carbamoyl intermediate.

Thiazole ring assembly : Introduce the thiazol-2-yl moiety via cyclization with thiourea or bromoacetophenone derivatives in ethanol or DMF.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodology :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to verify benzothiazole, thiazole, and furan moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy group at δ 1.4–1.6 ppm).
  • IR : Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ ion).
  • HPLC : Ensure purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. How should researchers design assays to screen this compound for biological activity?

  • Methodology :
  • Anticancer activity : Use the NCI-60 human cancer cell line panel. Measure IC50 values via MTT assays (48–72 hr exposure). Prioritize cell lines with high selectivity (e.g., melanoma, breast cancer).
  • Antimicrobial activity : Employ microdilution assays (96-well plates) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Determine MIC/MBC values after 24 hr incubation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Methodology :
  • Functional group modifications : Synthesize analogs by replacing the ethoxy group (e.g., with fluoro, methoxy) or altering the furan ring (e.g., substituents at C5).
  • Bioisosteric replacements : Substitute the benzothiazole ring with benzoxazole or indole to assess impact on target binding.
  • In vitro testing : Compare IC50/MIC values across analogs to identify critical pharmacophores. Use molecular docking to predict interactions (e.g., with kinase domains) .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodology :
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) or clonogenic survival. For antimicrobial data, use time-kill curves to verify bactericidal vs. bacteriostatic effects.
  • Meta-analysis : Compare datasets from independent labs to identify trends (e.g., higher potency in hypoxic conditions) .

Q. What strategies can improve this compound’s solubility and bioavailability for in vivo studies?

  • Methodology :
  • Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve intestinal absorption.
  • Pharmacokinetic profiling : Conduct murine studies to measure Cmax, Tmax, and half-life. Optimize dosing regimens based on AUC calculations .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodology :
  • Reagent scalability : Replace DCC with water-soluble carbodiimides (e.g., EDCI) for safer large-scale reactions.
  • Process optimization : Implement continuous flow chemistry to reduce reaction time and byproducts.
  • Quality control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can researchers identify the molecular targets of this compound?

  • Methodology :
  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • Proteomics : Use LC-MS/MS to identify enriched proteins (e.g., kinases, tubulin).
  • CRISPR screening : Perform genome-wide knockout screens to pinpoint genes essential for compound activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.